N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that belongs to a class of biologically active molecules known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H25N3O4S
- Molecular Weight : 425.52 g/mol
The structure includes a pyridazine ring, an isoxazole moiety, and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit the activity of various enzymes, particularly those involved in bacterial folate synthesis. This mechanism is common among sulfonamide derivatives, contributing to their antibacterial properties .
- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signal transduction pathways that influence cell growth and apoptosis. Such interactions can lead to anti-inflammatory effects and potentially anticancer activity .
- Gene Expression Modulation : By influencing the expression of genes associated with inflammation and immune response, this compound may exhibit therapeutic effects in conditions characterized by excessive inflammatory responses .
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound demonstrate significant biological activities:
- Antibacterial Activity : Sulfonamides are well-documented for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of isoxazole and pyridazine structures enhances this activity through improved binding to bacterial enzymes .
- Anti-inflammatory Effects : Studies have shown that derivatives of isoxazole can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases such as arthritis.
- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanisms likely involve apoptosis induction and inhibition of tumor cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-4-27-16-7-5-15(6-8-16)17-9-10-18(24)23(21-17)12-11-20-29(25,26)19-13(2)22-28-14(19)3/h5-10,20H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBGSPYGJZTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.